![molecular formula C21H27N3O4S B4762903 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide
Overview
Description
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited in Japan and has since gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, which plays a crucial role in the regulation of cytokine production, cell differentiation, and apoptosis. By blocking the activity of p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, TAK-715 can reduce inflammation and cell proliferation, which are hallmarks of many diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of oxidative stress, and the modulation of cell cycle progression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-715 is its high selectivity for p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, which reduces the risk of off-target effects. It is also relatively easy to synthesize, which makes it a cost-effective research tool. However, TAK-715 has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on TAK-715, including the development of more potent and selective analogs, the investigation of its effects on different cell types and disease models, and the exploration of its potential as a therapeutic agent in humans. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects.
Scientific Research Applications
TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, a key signaling molecule involved in the regulation of inflammation and cell proliferation.
properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-6-5-7-19(16(15)2)23-10-12-24(13-11-23)29(26,27)17-8-9-20(28-4)18(14-17)21(25)22-3/h5-9,14H,10-13H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMCABRVIVTRDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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